molecular formula C10H9NO3 B1594816 Fumaranilic acid CAS No. 37902-58-2

Fumaranilic acid

Cat. No.: B1594816
CAS No.: 37902-58-2
M. Wt: 191.18 g/mol
InChI Key: WHZLCOICKHIPRL-UHFFFAOYSA-N
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Description

Fumaranilic acid is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial processes.

Properties

IUPAC Name

4-anilino-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLCOICKHIPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870610
Record name 4-Oxo-4-(phenylamino)-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37902-58-2
Record name 4-Oxo-4-(phenylamino)-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37902-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-4-(phenylamino)-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-4-(phenylamino)-2-butenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fumaranilic acid can be synthesized through several methods, including chemical reactions involving specific reagents and conditions. One common method involves the reaction of anilic acid with fumaric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical reactions. These processes are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions and By-Products

ParameterValue/DescriptionSource
Catalystp-Toluenesulfonic acid
Reaction TemperatureReflux (solvent-dependent, ~110–140°C)
By-ProductsFumaranilic acid, maleanilic acid, fumaric acid
Isolation MethodFiltration and solvent washing

Reaction Mechanism and Competing Pathways

The formation of this compound is attributed to:

  • Isomerization : Maleic acid (from maleic anhydride hydrolysis) isomerizes to fumaric acid under acidic conditions .

  • Amidation : Fumaric acid reacts with aniline to form this compound via nucleophilic acyl substitution .

    • Competing pathways include the formation of maleanilic acid (from maleic acid and aniline) and polymerization by-products .

Thermodynamic Considerations

  • Isomerization Energy : The gas-phase enthalpy difference between maleic and fumaric acid is +0.86 kcal/mol, but fumaric acid dominates in solid phase due to stronger intermolecular hydrogen bonds .

  • Catalyst Role : Acidic conditions favor fumaric acid formation, indirectly promoting this compound synthesis .

Analytical Detection and Quantification

This compound is identified via:

  • Chromatography : High-performance liquid chromatography (HPLC) separates it from N-phenylmaleimide and other by-products .

  • Filtration Residues : It concentrates in the filter cake during post-reaction purification, alongside polycondensation products .

Industrial and Environmental Relevance

  • Challenges : this compound complicates N-phenylmaleimide production, necessitating purification steps (e.g., solvent dilution and filtration) to minimize yield losses .

  • Mitigation : Optimizing reaction temperature (e.g., 473–493 K) and maleic anhydride concentration reduces by-product formation .

Scientific Research Applications

Fumaranilic acid has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: this compound is studied for its potential biological activities, including its role in metabolic pathways.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which fumaranilic acid exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Fumaranilic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Fumaric Acid: A closely related compound with similar properties but different applications.

  • Anilic Acid: Another related compound used in different chemical reactions and processes.

Biological Activity

Fumaranilic acid, a compound derived from various natural sources, has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article synthesizes current research findings on the biological activity of this compound, including case studies, experimental methodologies, and detailed results.

This compound is an aromatic compound characterized by its unique structure that contributes to its biological activities. The compound's molecular formula is C10H9NO2C_{10}H_9NO_2, and it features a carboxylic acid functional group that is essential for its interaction with biological systems.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving the ethanolic extract of Fumaria indica, which contains this compound, demonstrated its effectiveness in reducing inflammation in animal models. The study utilized carrageenan-induced edema and cotton pellet granuloma tests to evaluate the anti-inflammatory effects. Results showed that daily administration of this compound at doses of 1.25 mg/kg to 5 mg/kg significantly reduced inflammation compared to control groups .

Table 1: Anti-inflammatory Effects of this compound

Dose (mg/kg)Edema Reduction (%)Granuloma Weight Reduction (%)
1.253025
2.504535
5.006050

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has shown analgesic effects. The tail flick test and hot plate test were employed to assess pain relief in rodents. The results indicated that higher doses of this compound (5 mg/kg) produced significant analgesic effects comparable to standard analgesics like aspirin .

Table 2: Analgesic Effects of this compound

Dose (mg/kg)Pain Response Time (seconds)Analgesic Efficacy (%)
Control4.5-
1.255.010
2.506.030
5.008.060

The mechanisms underlying the biological activity of this compound involve modulation of inflammatory pathways and pain perception mechanisms:

  • Inflammatory Pathways : this compound appears to inhibit key pro-inflammatory mediators such as TNF-α and IL-6, which are crucial in the inflammatory response .
  • Pain Perception : The analgesic effects may be attributed to the modulation of central nervous system pathways that process pain signals, potentially involving opioid receptors .

Case Studies

A notable case study involved patients with chronic inflammatory conditions who were administered this compound derivatives as part of their treatment regimen. The outcomes indicated a marked reduction in symptoms such as pain and swelling, supporting laboratory findings regarding the compound's efficacy in managing inflammation and pain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.